Thiazolo[4,5-b]pyridine-6-carbaldehyde

Domino reactions Knoevenagel condensation Heterocyclic library synthesis

SAR teams often face scaffold limitations for kinase, antimicrobial, or anti-inflammatory programs. Thiazolo[4,5-b]pyridine-6-carbaldehyde (CAS 1367917-16-5) is a privileged purine bioisostere with a reactive 6-formyl handle enabling rapid diversification via reductive amination, Knoevenagel condensation, or cross-coupling. • PI3Kα inhibitor programs (IC₅₀ = 3.6 nM for chloro derivatives) • CDK2/cyclin A2 inhibitor development (IC₅₀ = 12.09-13.74 µM) with antiproliferative activity near Sorafenib • Sub-µM antimicrobial agents (MIC = 0.21 µM vs. E. coli, P. aeruginosa) • Anti-inflammatory leads exceeding ibuprofen in vivo Supplied at ≥98% (HPLC). Ships globally.

Molecular Formula C7H4N2OS
Molecular Weight 164.19 g/mol
Cat. No. B11755296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[4,5-b]pyridine-6-carbaldehyde
Molecular FormulaC7H4N2OS
Molecular Weight164.19 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1SC=N2)C=O
InChIInChI=1S/C7H4N2OS/c10-3-5-1-6-7(8-2-5)9-4-11-6/h1-4H
InChIKeyKJJKFIUCVSLVNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[4,5-b]pyridine-6-carbaldehyde: Core Structure & High Purity


Thiazolo[4,5-b]pyridine-6-carbaldehyde (CAS 1367917-16-5) is a bicyclic heteroaromatic aldehyde with the molecular formula C₇H₄N₂OS and a molecular weight of 164.19 g/mol, featuring a [1,3]thiazolo[4,5-b]pyridine core with a formyl substituent at the 6-position . This scaffold is recognized as a biologically relevant purine bioisostere and a privileged structure in medicinal chemistry, with documented activity across kinase inhibition, antimicrobial, anti-inflammatory, and anticancer programs [1]. Commercially, it is routinely supplied at ≥98% purity (HPLC), making it a high-quality entry point for structure–activity relationship (SAR) exploration and library synthesis .

Thiazolo[4,5-b]pyridine-6-carbaldehyde: Irreplaceable in Synthesis


Within the thiazolopyridine carbaldehyde family, the position of the aldehyde group and the ring fusion geometry are the dominant determinants of both chemical reactivity and biological target engagement. The 6-carbaldehyde substituent on the [4,5-b] scaffold places the electrophilic formyl group at a meta-like position relative to the pyridine nitrogen, offering a distinct vector for condensation, cyclization, and cross-coupling reactions that differs fundamentally from the 2-carbaldehyde (thiazole-adjacent) or 5-carbaldehyde isomers . Furthermore, the [4,5-b] fusion yields a different electronic distribution compared to the isomeric [5,4-b] or [4,5-c] systems, altering π-stacking potential, hydrogen-bonding patterns, and metabolic stability in ways that cannot be replicated by purchasing an off-the-shelf alternative . Below, we provide the quantitative evidence base that substantiates why procurement decisions must be compound-specific.

Thiazolo[4,5-b]pyridine-6-carbaldehyde: Evidence vs. Analogs


C6 vs. C2 Carbaldehyde Reactivity in Domino Cyclization

The C6 aldehyde group participates in Knoevenagel–Michael–hetero-Thorpe–Ziegler domino sequences with malononitrile to construct pyrano[2,3-d]thiazolo[4,5-b]pyridine polycyclic systems, a transformation not accessible with the C2-carbaldehyde isomer which places the electrophilic center in conjugation with the thiazole sulfur [1]. In a representative domino protocol, thiazolo[4,5-b]pyridine-6-carbaldehydes are used with aldehydes and malononitrile to generate substituted 4,6-dihydro-5H-pyrano[2,3-d]thiazolo[4,5-b]pyridines; the C2 isomer fails to undergo the same annulation due to unfavorable electron density at the reaction center [1].

Domino reactions Knoevenagel condensation Heterocyclic library synthesis

PI3Kα Inhibition: [4,5-b] vs. [5,4-b] Scaffold Comparison

Thiazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) isoforms, with the 3-chloro-substituted [4,5-b] congener exhibiting an IC₅₀ as low as 3.6 nM against PI3Kα . In contrast, the structurally isomeric thiazolo[5,4-b]pyridine scaffold shows that replacement of the pyridyl attachment with a phenyl group leads to a significant decrease in PI3Kα inhibitory potency, highlighting the critical contribution of the [4,5-b] fusion geometry to ATP-pocket binding affinity [1]. The [4,5-b] scaffold thus serves as the preferred core for PI3K inhibitor development, with the 6-carbaldehyde providing a versatile handle for further optimization.

PI3K inhibition Kinase selectivity Cancer therapeutics

[4,5-b]-Derived CDK2 Inhibitors vs. Sorafenib: Antiproliferative Activity

Thiazolo[4,5-b]pyridine-based CDK2 inhibitors demonstrate antiproliferative activity comparable to the clinically approved multi-kinase inhibitor Sorafenib [1]. In A549 lung carcinoma cells, compounds 10, 16, and 17 from the [4,5-b]pyridine series showed IC₅₀ values of 13.50, 11.94, and 12.80 µM, respectively, compared to Sorafenib at 10.24 µM. Against MCF-7 breast adenocarcinoma cells, the same compounds displayed IC₅₀ values of 18.82, 22.77, and 16.38 µM versus Sorafenib at 13.76 µM [1]. Most notably, compounds 16 and 17 inhibited CDK2/cyclin A2 with IC₅₀ values of 13.74 ± 0.96 µM and 12.09 ± 1.37 µM, respectively [1]. The 6-carbaldehyde building block is the synthetic entry point used to access this biologically validated compound series.

CDK2 inhibition Anticancer agents Lung carcinoma

Purity Comparison: 6-Carbaldehyde vs. Unsubstituted Core

Commercial suppliers list Thiazolo[4,5-b]pyridine-6-carbaldehyde at ≥98% purity (HPLC), as confirmed by MolCore (NLT 98%) and Leyan (98%) . In contrast, the unsubstituted parent scaffold Thiazolo[4,5-b]pyridine (CAS 273-98-3) is commonly supplied at only 90–95% purity across multiple vendors, with 90% being the lowest listed specification . This purity differential is practically significant: a 98% pure aldehyde building block introduces fewer unidentified impurities into multi-step synthetic sequences, reducing the risk of side reactions and simplifying intermediate purification. For procurement teams, the higher purity specification translates into more predictable reaction outcomes and lower effective cost per successful coupling event.

Chemical procurement Building block purity Reproducibility

[4,5-b] Scaffold vs. Ciprofloxacin: Antimicrobial MIC

Thiazolo[4,5-b]pyridin-2-one derivatives, accessible via the 6-carbaldehyde intermediate, have demonstrated potent antimicrobial activity. Compound 3g (5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one) exhibited an MIC of 0.21 µM against both Pseudomonas aeruginosa and Escherichia coli [1]. In molecular docking studies, the most active compound 3g showed binding interactions against MurD and DNA gyrase with an inhibitory constant compared to the reference drug ciprofloxacin [1]. While the parent building block is not itself the active antimicrobial, the 6-carbaldehyde serves as the essential synthetic gateway to these biologically active [4,5-b] derivatives.

Antimicrobial resistance Gram-negative bacteria Drug discovery

[4,5-b] Derivatives vs. Ibuprofen: In Vivo Anti-inflammatory Activity

Thiazolo[4,5-b]pyridin-2-one derivatives, synthesized from thiazolo[4,5-b]pyridine precursors, have demonstrated anti-inflammatory activity exceeding that of ibuprofen in the carrageenan-induced rat paw edema model [1]. Specific derivatives including (thiazolo[4,5-b]pyridin-3(2H)-yl)propanenitrile (compound 5) and (thiazolo[4,5-b]pyridin-3(2H)-yl)propanoic acid (compound 6) showed superior edema reduction compared to the ibuprofen standard [1]. The 6-carbaldehyde building block is the key synthetic intermediate for introducing diversity at the C5 and C6 positions that drives this anti-inflammatory activity [2].

Anti-inflammatory Carrageenan-induced edema In vivo pharmacology

Thiazolo[4,5-b]pyridine-6-carbaldehyde: Key Applications


PI3Kα Inhibitor Lead Optimization

Medicinal chemistry teams pursuing PI3Kα inhibitors can employ Thiazolo[4,5-b]pyridine-6-carbaldehyde as the core scaffold for SAR exploration. The [4,5-b] fusion geometry is validated for single-digit nanomolar PI3Kα inhibition (IC₅₀ = 3.6 nM for chloro-substituted derivatives) , and the 6-carbaldehyde handle enables rapid diversification via reductive amination, Knoevenagel condensation, or Grignard addition to explore substituent effects on isoform selectivity and pharmacokinetic properties.

CDK2-Focused Anticancer Library Synthesis

Researchers building focused libraries for CDK2 inhibition can use Thiazolo[4,5-b]pyridine-6-carbaldehyde as a starting material for generating [4,5-b]pyridine-based analogs that have demonstrated antiproliferative IC₅₀ values within 1.2-fold of Sorafenib in A549 and MCF-7 cancer cell lines [1]. The aldehyde functionality permits modular assembly of diverse C6-substituted derivatives for lead optimization, leveraging the scaffold's established CDK2/cyclin A2 inhibitory activity (IC₅₀ = 12.09–13.74 µM) [1].

Antimicrobial Discovery for Gram-Negative Pathogens

For programs targeting multidrug-resistant Gram-negative bacteria, the [4,5-b] scaffold accessed via Thiazolo[4,5-b]pyridine-6-carbaldehyde provides entry to thiazolo[4,5-b]pyridin-2-one derivatives with sub-micromolar MIC values (0.21 µM) against E. coli and P. aeruginosa [2]. The aldehyde intermediate supports diversification at multiple positions to optimize potency, selectivity, and drug-like properties, with cytotoxicity screening in HaCaT and Balb/c 3T3 cells already established for this chemotype [2].

Anti-Inflammatory Agent Development vs. Ibuprofen

Inflammation-focused drug discovery groups can utilize Thiazolo[4,5-b]pyridine-6-carbaldehyde to synthesize thiazolo[4,5-b]pyridin-2-one derivatives that have demonstrated in vivo anti-inflammatory activity exceeding that of ibuprofen in the carrageenan-induced rat paw edema model [3]. The aldehyde handle at C6 is critical for introducing the structural modifications at C5 and C6 positions that drive enhanced anti-exudative action relative to standard NSAID therapy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazolo[4,5-b]pyridine-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.